

Application Note: Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-iodo-1,3-dihydro-2H-indol-2-one**

Cat. No.: **B171775**

[Get Quote](#)

Abstract

This application note details a robust protocol for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one**, a key intermediate in the development of various pharmacologically active compounds. The described methodology is a multi-step synthesis commencing from the readily available 3-iodoaniline. The protocol is designed for high reproducibility and scalability, making it suitable for both academic research and industrial drug development settings.

Introduction

4-Iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a valuable heterocyclic building block in medicinal chemistry. The oxindole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of an iodine atom at the 4-position of the oxindole ring provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the generation of diverse libraries of compounds for drug discovery programs. This document provides a detailed, step-by-step protocol for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one**.

Experimental Overview

The synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one** is accomplished via a two-step process starting from 3-iodoaniline. The overall workflow is depicted in the diagram below.

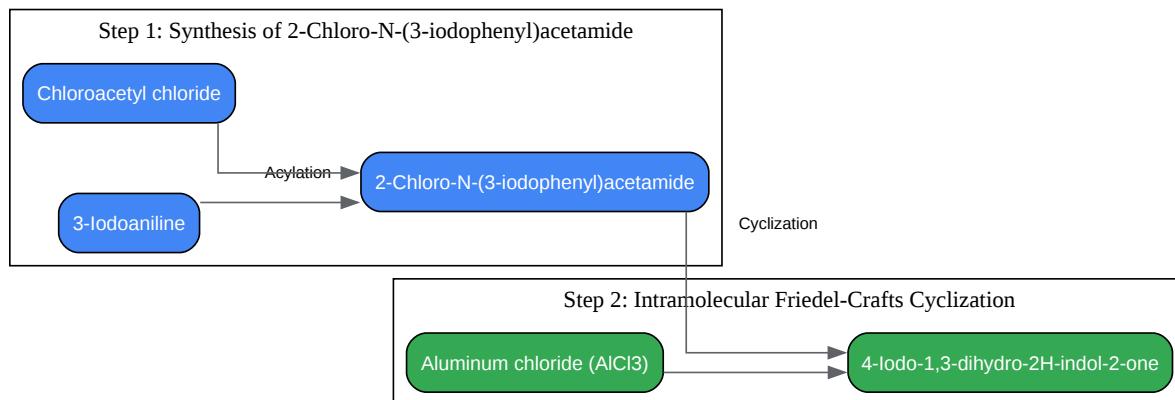

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **4-iodo-1,3-dihydro-2H-indol-2-one**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(3-iodophenyl)acetamide

- To a stirred solution of 3-iodoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) or another suitable base.
- Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of water.
- Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 2-chloro-N-(3-iodophenyl)acetamide by recrystallization or column chromatography.

Step 2: Synthesis of **4-Iodo-1,3-dihydro-2H-indol-2-one**

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl_3) (3.0 eq).
- Add a suitable high-boiling inert solvent, such as 1,2-dichloroethane or nitrobenzene.
- Add the 2-chloro-N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the stirred suspension of AlCl_3 .
- Heat the reaction mixture to 130-140 °C and maintain this temperature for 3-5 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-iodo-1,3-dihydro-2H-indol-2-one**.

Data Summary

The following table summarizes the typical yields and purity obtained for each step of the synthesis.

Step	Product	Starting Material	Molecular Weight (g/mol)	Yield (%)	Purity (by HPLC/NMR)
1	2-Chloro-N-(3-iodophenyl)acetamide	3-Iodoaniline	295.45	85-95	>98%
2	4-Iodo-1,3-dihydro-2H-indol-2-one	Intermediate from Step 1	259.04	60-75	>99%

Table 1: Summary of quantitative data for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one**.

Characterization Data

4-Iodo-1,3-dihydro-2H-indol-2-one:

- Appearance: Off-white to pale yellow solid.
- ^1H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H), 7.35 (d, J = 7.8 Hz, 1H), 7.15 (d, J = 7.8 Hz, 1H), 6.80 (t, J = 7.8 Hz, 1H), 3.50 (s, 2H).
- ^{13}C NMR (101 MHz, DMSO-d₆): δ 176.5, 145.2, 134.8, 130.1, 128.7, 125.4, 92.8, 35.9.
- Mass Spectrometry (ESI): m/z 260.0 [M+H]⁺.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

- Aluminum chloride reacts violently with water; ensure all glassware is dry and handle under an inert atmosphere.
- Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one**. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This intermediate is poised for further elaboration, offering a gateway to a wide array of novel chemical entities for drug discovery and development.

- To cite this document: BenchChem. [Application Note: Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171775#synthesis-protocol-for-4-iodo-1-3-dihydro-2h-indol-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com